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Introduction
Pilabactam sodium, also known as ANT3310, is a novel, broad-spectrum serine β-lactamase

inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It acts as a covalent inhibitor of

serine β-lactamases, effectively restoring the activity of β-lactam antibiotics against many

clinically significant resistant bacteria.[2][3] Of particular note is its potentiation of meropenem

activity against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii

(CRAB), addressing a critical unmet need in the treatment of serious Gram-negative infections.

[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of Pilabactam sodium, with a focus on the experimental data and

methodologies relevant to researchers in the field of antimicrobial drug discovery and

development.

Chemical Structure and Properties
Pilabactam sodium is the sodium salt of Pilabactam, the active moiety. The chemical structure

is characterized by a diazabicyclooctane core, a key feature of this class of inhibitors.

Table 1: Chemical and Physical Properties of Pilabactam Sodium
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Property Value Reference

Chemical Formula C6H8FN2O5S.Na [4]

Molecular Weight 262.19 g/mol [4]

CAS Number 2410688-61-6 ---

Active Moiety Pilabactam ---

IUPAC Name

Sodium (2R,5R)-2-fluoro-7-

oxo-1,6-

diazabicyclo[3.2.1]octan-6-yl

sulfate

---

SMILES

C1C--INVALID-LINK--

N2C[C@]1([H])N(C2=O)OS(=

O)(=O)[O-].[Na+]

[4]

InChI

InChI=1S/C6H9FN2O5S.Na/c7

-5-2-1-4-3-8(5)6(10)9(4)14-

15(11,12)13;/h4-5H,1-3H2,

(H,11,12,13);/q;+1/p-

1/t4-,5+;/m1./s1

[4]

InChIKey
UIJIKXQAJBMNIR-

JBUOLDKXSA-M
[4]

Solubility

Freely soluble in water

(comparative data for

Sulbactam Sodium)

[5]

Melting Point

>230°C (decomposes)

(comparative data for

Sulbactam Sodium)

[5]

Note: Specific experimental data for the solubility and melting point of Pilabactam sodium are

not readily available in the public domain. The provided data for Sulbactam sodium, a different

β-lactamase inhibitor, is for comparative purposes only.
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Pilabactam is a potent inhibitor of serine β-lactamases, which are enzymes produced by

bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. As a member of

the DBO class, Pilabactam covalently binds to the active site serine residue of the β-lactamase.

This binding is analogous to the mechanism of avibactam, another DBO inhibitor, which is

known to be a slowly reversible inhibitor. This covalent interaction prevents the enzyme from

degrading β-lactam antibiotics, thereby restoring their antibacterial efficacy.

The primary mechanism does not involve a complex signaling pathway but is a direct enzyme-

inhibitor interaction.
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Mechanism of Pilabactam in overcoming β-lactamase mediated resistance.

Experimental Data
Pilabactam has demonstrated potent in vitro activity against a wide range of serine β-

lactamases, including Ambler class A, C, and D enzymes.

Table 2: In Vitro Inhibitory Activity of Pilabactam (IC50 Values)
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β-Lactamase IC50 (nM) Reference

AmpC 1 - 175 [2][3]

CTX-M-15 1 - 175 [2][3]

TEM-1 1 - 175 [2][3]

OXA-48 1 - 175 [2][3]

OXA-23 1 - 175 [2][3]

KPC-2 1 - 175 [2][3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to

reduce the activity of an enzyme by 50%.

In addition to its direct inhibitory activity, Pilabactam has shown low in vitro cytotoxicity (IC50 >

100 μM in HepG2 cells), and no significant cardiotoxicity or genotoxicity in preclinical assays.[6]

Experimental Protocols
Synthesis of Pilabactam
The synthesis of Pilabactam's active moiety, (2R,5R)-2-fluoro-7-oxo-1,6-

diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a multi-step process. A generalized synthetic

scheme is presented below. For a detailed, step-by-step protocol, it is recommended to consult

the primary literature, specifically the Journal of Medicinal Chemistry article detailing the

discovery of ANT3310.[7][8]
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A generalized workflow for the synthesis of Pilabactam.

Determination of IC50 Values
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The half-maximal inhibitory concentration (IC50) of Pilabactam against various β-lactamases is

a critical measure of its potency. A general protocol for determining IC50 values using a

spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin) is outlined

below.

Protocol Outline:

Enzyme and Inhibitor Preparation:

Purify the target β-lactamase enzyme.

Prepare a stock solution of Pilabactam sodium in an appropriate buffer (e.g., phosphate-

buffered saline).

Perform serial dilutions of the Pilabactam sodium solution to create a range of inhibitor

concentrations.

Assay Procedure:

In a 96-well plate, add the β-lactamase enzyme to each well.

Add the various concentrations of Pilabactam sodium to the wells and incubate for a

defined period to allow for inhibitor-enzyme binding.

Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin) to each

well.

Data Acquisition and Analysis:

Measure the rate of substrate hydrolysis by monitoring the change in absorbance over

time using a microplate reader at the appropriate wavelength for the chromogenic

substrate.

Calculate the percentage of enzyme inhibition for each Pilabactam concentration relative

to a control with no inhibitor.

Plot the percentage of inhibition against the logarithm of the Pilabactam concentration and

fit the data to a dose-response curve to determine the IC50 value.
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Workflow for the determination of IC50 values of Pilabactam.

Conclusion
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Pilabactam sodium is a promising new β-lactamase inhibitor with the potential to address the

growing threat of antimicrobial resistance, particularly from carbapenem-resistant Gram-

negative pathogens. Its broad-spectrum activity and potentiation of existing β-lactam antibiotics

make it a valuable candidate for further development. This technical guide provides a

foundational understanding of its chemical and biological properties to aid researchers in their

ongoing efforts to combat infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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